molecular formula C19H13ClFN3O3 B12216994 5-chloro-N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]-3,6-dimethyl-1-benzofuran-2-carboxamide

5-chloro-N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]-3,6-dimethyl-1-benzofuran-2-carboxamide

Cat. No.: B12216994
M. Wt: 385.8 g/mol
InChI Key: JZWIXDVDQGKQSJ-UHFFFAOYSA-N
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Description

5-chloro-N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]-3,6-dimethyl-1-benzofuran-2-carboxamide is a complex organic compound that belongs to the class of benzofuran derivatives This compound is characterized by its unique structure, which includes a benzofuran ring, a fluorophenyl group, and an oxadiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]-3,6-dimethyl-1-benzofuran-2-carboxamide involves multiple steps. One common method includes the reaction of 4-fluoroaniline with chloroacetyl chloride in the presence of triethylamine as an acid-binding agent . This reaction is performed under mild conditions to yield the intermediate compound, which is then further reacted with other reagents to form the final product.

Industrial Production Methods

Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yield and purity. The use of efficient catalysts and solvents, along with controlled temperature and pressure conditions, is crucial for large-scale synthesis. Recovery and recycling of reagents like triethylamine can also enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]-3,6-dimethyl-1-benzofuran-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a significant role in determining the outcome of these reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce different functional groups into the molecule .

Scientific Research Applications

5-chloro-N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]-3,6-dimethyl-1-benzofuran-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-chloro-N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]-3,6-dimethyl-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 5-chloro-N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]-3,6-dimethyl-1-benzofuran-2-carboxamide stands out due to its unique combination of a benzofuran ring and an oxadiazole moiety. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

Molecular Formula

C19H13ClFN3O3

Molecular Weight

385.8 g/mol

IUPAC Name

5-chloro-N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]-3,6-dimethyl-1-benzofuran-2-carboxamide

InChI

InChI=1S/C19H13ClFN3O3/c1-9-7-15-13(8-14(9)20)10(2)17(26-15)19(25)22-18-16(23-27-24-18)11-3-5-12(21)6-4-11/h3-8H,1-2H3,(H,22,24,25)

InChI Key

JZWIXDVDQGKQSJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1Cl)C(=C(O2)C(=O)NC3=NON=C3C4=CC=C(C=C4)F)C

Origin of Product

United States

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